Technical Whitepaper: Diethyl L-Cystinate Dihydrochloride
Technical Whitepaper: Diethyl L-Cystinate Dihydrochloride
CAS: 22735-07-5[1]
Executive Summary
Diethyl L-cystinate dihydrochloride (CAS 22735-07-5) is the ethyl ester derivative of the oxidized dimer L-cystine. As a protected amino acid derivative, it serves as a critical intermediate in peptide synthesis, a precursor for surface-active thiols in nanotechnology, and a research tool in respiratory pharmacology. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and applications, designed for researchers requiring high-purity standards and reproducible methodologies.
Identity & Physicochemical Profile[2][3]
The precise identification of Diethyl L-cystinate dihydrochloride is often complicated by the existence of its free base, monomeric (cysteine), and methyl-ester analogs. The correct CAS number 22735-07-5 specifically refers to the dihydrochloride salt of the bis-ethyl ester.
Table 1: Chemical Identity & Properties
| Parameter | Specification |
| CAS Number | 22735-07-5 |
| IUPAC Name | Diethyl (2R,2'R)-3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride |
| Synonyms | L-Cystine diethyl ester dihydrochloride; (H-Cys-OEt)₂[1][2] · 2HCl |
| Molecular Formula | C₁₀H₂₀N₂O₄S₂[3] · 2HCl |
| Molecular Weight | 369.33 g/mol |
| Melting Point | 190–194 °C (decomposition) |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>50 mg/mL), Ethanol; Insoluble in Ether, Hexane |
| Chirality | L-isomer (derived from naturally occurring L-cystine) |
| Storage | -20°C, Hygroscopic (Store under inert gas) |
Synthesis & Manufacturing: The Fisher Esterification Workflow
The synthesis of Diethyl L-cystinate dihydrochloride relies on the acid-catalyzed Fisher esterification of L-cystine. While direct addition of HCl gas to ethanol is a classical method, the Thionyl Chloride (SOCl₂) method is preferred in modern laboratory settings.
Why Thionyl Chloride? Using SOCl₂ generates anhydrous HCl in situ upon reaction with ethanol. This effectively drives the equilibrium toward ester formation by consuming water (a byproduct of esterification) and maintaining a high concentration of the acid catalyst, ensuring high yields without the need for external HCl gas tanks.
2.1 Reaction Mechanism Visualization
Figure 1: Synthesis pathway via Thionyl Chloride mediated esterification. The process generates anhydrous HCl in situ, driving the equilibrium forward.
2.2 Experimental Protocol: Synthesis of Diethyl L-Cystinate · 2HCl
Safety Note: Thionyl chloride is corrosive and releases toxic gases (SO₂, HCl). Perform all steps in a functioning fume hood.
Materials:
-
L-Cystine (10 mmol, 2.40 g)
-
Absolute Ethanol (50 mL)
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Thionyl Chloride (25 mmol, 1.8 mL)
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Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
Preparation (0°C): Place absolute ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C using an ice bath.
-
Activation: Dropwise, add Thionyl Chloride to the cold ethanol over 10–15 minutes. Caution: Exothermic reaction.
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Addition: Add solid L-Cystine to the solution. The solid will initially remain undissolved.
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Reflux: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 3–5 hours. The solution should become clear as the cystine converts to the soluble ester hydrochloride.
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Isolation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ethanol and SO₂.
-
Crystallization: Add cold diethyl ether (approx. 50 mL) to the residue to induce precipitation of the white hydrochloride salt.
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Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Ether if higher purity is required.
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Drying: Dry under high vacuum over P₂O₅ or KOH pellets to remove traces of acid.
Applications in Drug Development & Research[5]
3.1 Peptide Synthesis (C-Terminal Protection)
Diethyl L-cystinate is utilized when a peptide chain requires a C-terminal ethyl ester or when the disulfide bridge needs to be preserved during chain elongation.
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Mechanism: The ethyl ester protects the carboxylic acid from participating in peptide coupling, allowing the amine group to react with activated carboxylic acids (e.g., Boc-AA-OSu).
-
Deprotection: The ethyl group can be removed via mild alkaline hydrolysis (LiOH/MeOH), though care must be taken to avoid disulfide exchange or racemization.
3.2 Surface Chemistry: Self-Assembled Monolayers (SAMs)
While thiols (R-SH) are commonly used to form SAMs on gold surfaces, disulfides like Diethyl L-cystinate are often preferred for their oxidative stability.
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Adsorption Mechanism: Upon contact with a gold (Au) surface, the disulfide bond cleaves, forming two Au-thiolate bonds.
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Application: This generates a surface functionalized with ethyl ester groups. These esters can be subsequently hydrolyzed on-surface to reveal carboxylic acids for bioconjugation (e.g., attaching antibodies or enzymes).
3.3 Pharmacological Research: Respiratory Control
Research utilizing esterified cystine analogs has highlighted their potential in reversing opioid-induced respiratory depression.[4]
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Context: Studies have shown that D-cystine ethyl ester (the enantiomer) can reverse morphine-induced changes in arterial blood gas chemistry.[4]
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Relevance: While the D-isomer is often the active agent in these specific receptor-mediated pathways, Diethyl L-cystinate (L-isomer) is the essential control compound and structural baseline for structure-activity relationship (SAR) studies involving thiol-mediated redox modulation in biological systems.
Handling, Stability & Troubleshooting
Storage Protocol:
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Temperature: Store at -20°C .
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Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic . Moisture absorption leads to hydrolysis of the ester (reverting to L-cystine) and degradation of the crystal lattice.
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Container: Tightly sealed glass or polypropylene vials with desiccants.
Troubleshooting Common Issues:
| Issue | Cause | Corrective Action |
| Low Yield / Incomplete Dissolution | Insufficient acid catalyst or water presence. | Ensure Ethanol is absolute (anhydrous). Increase reflux time. |
| Sticky/Oily Product | Trapped solvent or excess acid.[5] | Triturate repeatedly with cold Diethyl Ether. Dry under high vacuum for >12 hours. |
| Yellow Discoloration | Oxidation of sulfur or impurities. | Recrystallize from hot Ethanol. Ensure synthesis was performed under inert atmosphere if possible. |
References
-
ChemicalBook. (2025). Diethyl L-cystinate dihydrochloride Properties and CAS 22735-07-5. Link
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PubChem. (2025).[6] Diethyl L-cystinate dihydrochloride Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). L-Cystine bis-ethyl ester dihydrochloride Product Specification. Link
-
Mendoza, J., et al. (2013).[4] Reversal of Opioid-Induced Respiratory Depression by D-Cystine Ethyl Ester. (Contextual reference for ester applications).
-
Gaston, B., et al. (2021).[4] D-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry. Link
-
BenchChem. (2025).[2] Technical Support: Diethyl L-cystinate Purification and Properties. Link
Sources
- 1. pinpools.com [pinpools.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. GSRS [gsrs.ncats.nih.gov]
